4-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione
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Overview
Description
(NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a sulfanyl group, and a chlorofluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves multiple steps. The starting materials often include 2-chloro-6-fluorobenzaldehyde and 3,5,5-trimethyl-2-sulfanylidenethiazolidin-4-one. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is being investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and chlorofluorophenyl compounds. Examples include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
Uniqueness
What sets (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14ClFN2OS2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide |
InChI |
InChI=1S/C13H14ClFN2OS2/c1-13(2)11(16(3)12(19)20-13)17(18)7-8-9(14)5-4-6-10(8)15/h4-7,11H,1-3H3/b17-7- |
InChI Key |
YRYKSVAWKIVTBE-IDUWFGFVSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C)/[N+](=C/C2=C(C=CC=C2Cl)F)/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C)[N+](=CC2=C(C=CC=C2Cl)F)[O-])C |
Origin of Product |
United States |
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